molecular formula C15H26O9 B1264048 Trimethylol propane triacrylate

Trimethylol propane triacrylate

Cat. No. B1264048
M. Wt: 350.36 g/mol
InChI Key: GTELLNMUWNJXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883897B2

Procedure details

Trimethylolpropane triacrylate (177.8 g, 0.60 mole) and cyclopentadiene (112.0 g, 1.8 mole) were stirred at 25-40° C. for 21 hours to obtain Diels-Alder adduct of TMPTA-CPD. The obtained TMPTA-CPD (165.0 g, 0.33 mole), fumaric acid (38.3 g, 0.33 mole) and THQ (0.07 g) were heated to 190° C. in 3 hours under nitrogen and held for 12 hours to obtain a tricarboxylic acid with an acid number of 55 mg KOH/g, glycidyl methacrylate (28.4 g, 0.20 mole) and triethyl benzyl ammonium chloride (0.15 g) were heated to 110-120° C. and held for 2 hours to obtain an acrylic ester with an acid number of 22. The resulting acrylic ester was dissolved in styrene with 0.04 g of THQ to obtain a resin with 30% styrene. The resin solution has a viscosity of 430 cps, gel time 9.0 min, cure time 12.0 min, and peak exotherm 210° C.
Quantity
177.8 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:10])(=[O:9])[CH:7]=[CH2:8].[C:11]([OH:15])(=[O:14])[CH:12]=[CH2:13].[CH2:16]([C:18]([CH2:23]O)([CH2:21]O)[CH2:19][CH3:20])O.C1CC=CC=1>>[CH3:20][CH2:19][C:18]([CH2:23][O:14][C:11]([CH:12]=[CH2:13])=[O:15])([CH2:21][O:9][C:6]([CH:7]=[CH2:8])=[O:10])[CH2:16][O:4][C:1]([CH:2]=[CH2:3])=[O:5] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
177.8 g
Type
reactant
Smiles
C(C=C)(=O)O.C(C=C)(=O)O.C(C=C)(=O)O.C(O)C(CC)(CO)CO
Name
Quantity
112 g
Type
reactant
Smiles
C1=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.